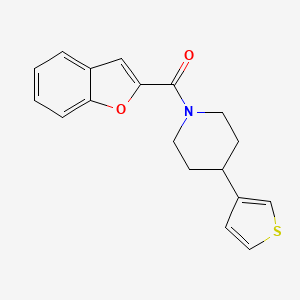

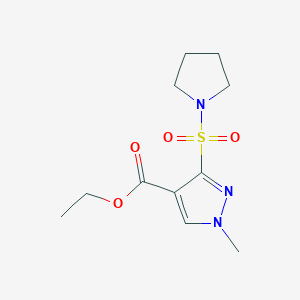

![molecular formula C16H10N2O5 B2515746 3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione CAS No. 365242-53-1](/img/structure/B2515746.png)

3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione" is a derivative of pyran-2,4-dione, which is a class of compounds known for their diverse biological activities and their use in various chemical syntheses. The structure of this compound suggests the presence of a nitrophenyl group, an amino group, and a methylene bridge, which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of various reagents with diketones or potential diketones. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding derivatives, including pyranones and pyrimidinones . Similarly, the synthesis of polysubstituted benzenes, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, involves the combination of phenyl moieties with methyl, cyano, amino, and nitro groups . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the arrangement of substituents around the benzene ring and the conformation of the pyran ring. For example, in 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3-carbonitrile, all atoms of the pyran ring are coplanar, which is an unusual feature compared to similar compounds . The dihedral angle between benzene rings and the planarity of substituents can significantly affect the molecule's reactivity and interactions .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the amino group can form hydrogen bonds, as seen in the crystal structure of related compounds . The nitro group can also engage in reactions due to its electron-withdrawing nature, which may affect the electron density of the molecule and facilitate certain transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. The presence of intramolecular hydrogen bonds, as studied in derivatives of 3-(aminomethylene)pyran-2,4-dione, can stabilize the molecule and influence its boiling point, solubility, and other physical properties . The intermolecular hydrogen bonds observed in the crystal structures of similar compounds suggest that they may have a high melting point and form stable crystalline structures .

科学的研究の応用

Synthesis and Molecular Structure

Recent studies have demonstrated efficient synthesis methods and detailed structural analyses for compounds related to "3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione". For example, the Michael-type addition of a 4-hydroxycoumarin to a β-nitrostyrene in the presence of AcONH4 leads to substituted "3-{[(3-Nitrophenyl)amino]methylene}chroman-2,4-diones", showcasing a novel one-pot three-component reaction with high yields and short reaction times (Ghabraie, Elmira et al., 2011). Additionally, the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones via a four-component sequential reaction further exemplifies the compound's utility in creating structurally complex molecules with high atom economy and environmental benefits (Rajesh, S. et al., 2011).

Chemical Reactions and Mechanisms

Research has also delved into the reaction mechanisms and potential applications of "this compound" derivatives. For instance, the study of isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate reveals insights into the polarized molecular-electronic structure and hydrogen-bonded chains of edge-fused rings, highlighting the molecule's significance in understanding complex chemical interactions (Portilla, J. et al., 2007).

作用機序

Target of Action

Many compounds with a similar structure to “3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione” are known to interact with various enzymes and receptors in the body. For example, indole derivatives, which also contain a benzene and a pyrrole ring, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

将来の方向性

特性

IUPAC Name |

4-hydroxy-3-[(3-nitrophenyl)iminomethyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-15-12-6-1-2-7-14(12)23-16(20)13(15)9-17-10-4-3-5-11(8-10)18(21)22/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDMKAFBFDIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=CC=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

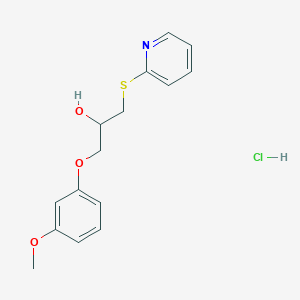

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

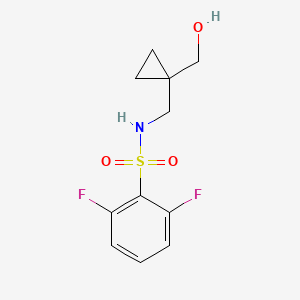

![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

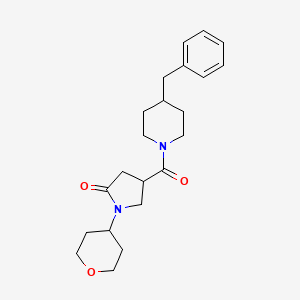

![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)

![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)